molecular formula C19H16BrN3O4 B3894288 N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide CAS No. 1321833-27-5

N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide

Cat. No.: B3894288
CAS No.: 1321833-27-5
M. Wt: 430.3 g/mol
InChI Key: UMGLZTLHZJODLO-SFQUDFHCSA-N
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Description

N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including an allylamino group, a bromophenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between an appropriate aldehyde and a bromophenyl compound under basic conditions.

    Introduction of the Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction, where an allylamine reacts with the ethenyl intermediate.

    Formation of the Nitrobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA: Binding to DNA and affecting gene expression.

    Modulation of Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
  • N-[(E)-1-[(allylamino)carbonyl]-2-(4-methylphenyl)ethenyl]-4-nitrobenzamide
  • N-[(E)-1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)ethenyl]-4-nitrobenzamide

Uniqueness

N-[(E)-1-[(allylamino)carbonyl]-2-(4-bromophenyl)ethenyl]-4-nitrobenzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the allylamino, bromophenyl, and nitrobenzamide groups contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4/c1-2-11-21-19(25)17(12-13-3-7-15(20)8-4-13)22-18(24)14-5-9-16(10-6-14)23(26)27/h2-10,12H,1,11H2,(H,21,25)(H,22,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGLZTLHZJODLO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386806
Record name N-[(1E)-3-(Allylamino)-1-(4-bromophenyl)-3-oxo-1-propen-2-yl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321833-27-5
Record name N-[(1E)-3-(Allylamino)-1-(4-bromophenyl)-3-oxo-1-propen-2-yl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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